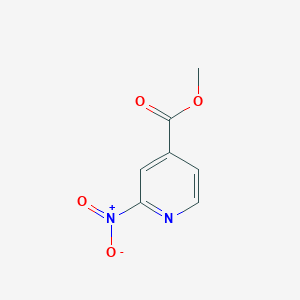

Methyl 2-nitroisonicotinate

Description

Methyl 2-nitroisonicotinate is a pyridine derivative featuring a nitro (-NO₂) group at the 2-position and a methyl ester (-COOCH₃) at the 4-position of the pyridine ring. This compound is of interest in organic synthesis, particularly as an intermediate in pharmaceuticals and agrochemicals. The nitro group confers strong electron-withdrawing effects, activating the ring for electrophilic substitution or facilitating reduction to amino derivatives.

Properties

IUPAC Name |

methyl 2-nitropyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O4/c1-13-7(10)5-2-3-8-6(4-5)9(11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSBDZOPIXYRGJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10531299 | |

| Record name | Methyl 2-nitropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10531299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26218-82-6 | |

| Record name | Methyl 2-nitropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10531299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: : Methyl 2-nitroisonicotinate can be synthesized through the nitration of methyl isonicotinate. The reaction typically involves the use of nitric acid and sulfuric acid as nitrating agents. The process is carried out under controlled temperature conditions to ensure the selective nitration at the 2-position of the isonicotinate ring.

Industrial Production Methods: : In industrial settings, the production of methyl 2-nitroisonicotinate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production.

Chemical Reactions Analysis

Reduction Reactions

The nitro group (-NO₂) in Methyl 2-nitroisonicotinate undergoes reduction to form an amine (-NH₂). This reaction is critical for synthesizing derivatives with biological relevance.

Catalytic Hydrogenation

-

Conditions : Hydrogen gas (H₂) with palladium/charcoal (Pd/C) in methanol at 25–60°C.

-

Product : Methyl 2-aminoisonicotinate.

-

Mechanism : The nitro group is reduced via sequential electron transfer, forming intermediates such as nitroso and hydroxylamine before yielding the amine .

Chemical Reduction

-

Reducing Agents : Iron (Fe) with hydrochloric acid (HCl), sodium borohydride (NaBH₄), or newer catalytic systems like [Fe(salen)₂]-μ-oxo complexes .

-

Example :

Reducing System Temperature Time Yield Fe/HCl 80°C 4–6 h ~70% [Fe(salen)₂]-μ-oxo RT 1 h >90% Iron-based catalysts are efficient, with lower environmental impact compared to stoichiometric methods .

Nucleophilic Substitution

The nitro group activates the pyridine ring for nucleophilic aromatic substitution (NAS), though steric and electronic effects modulate reactivity.

Amination

-

Conditions : Reaction with ammonia or primary amines (e.g., methylamine) in polar aprotic solvents (DMF, DMSO) at elevated temperatures.

-

Product : 2-Substituted amino derivatives (e.g., Methyl 2-(methylamino)isonicotinate).

-

Mechanism : The nitro group directs nucleophiles to the adjacent positions (C-3 or C-5), though substitution at C-6 is less favored due to steric hindrance from the ester .

Sulfonation

-

Conditions : Reaction with SO₃ in sulfuric acid.

-

Product : Sulfonic acid derivatives, which are precursors for further functionalization .

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions:

Acidic Hydrolysis

-

Conditions : Concentrated HCl or H₂SO₄, reflux.

-

Product : 2-Nitroisonicotinic acid.

Basic Hydrolysis

-

Conditions : NaOH in aqueous ethanol, 60–80°C.

-

Product : Sodium salt of 2-nitroisonicotinic acid, which can be acidified to isolate the free acid .

Cyclization and Heterocycle Formation

The nitro and ester groups facilitate cyclization reactions to form fused heterocycles:

Comparative Reactivity

| Reaction Type | Methyl 2-Nitroisonicotinate | Methyl 3-Nitroisonicotinate |

|---|---|---|

| Reduction Rate (H₂/Pd) | Moderate (t₁/₂ = 2 h) | Faster (t₁/₂ = 1 h) |

| NAS Regioselectivity | C-3 > C-5 | C-4 > C-6 |

| Ester Hydrolysis | Faster in acid | Slower in acid |

Positional isomerism significantly impacts reactivity due to differences in electronic effects and steric environments .

Mechanistic Considerations

-

Radical Pathways : Nitro group migration via -sigmatropic shifts is unlikely in Methyl 2-nitroisonicotinate due to steric constraints, as observed in dimethylpyridine analogs .

-

Solvent Effects : Polar solvents enhance NAS rates by stabilizing transition states, while nonpolar solvents favor reduction pathways .

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 2-nitroisonicotinate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of key enzymes or the generation of reactive oxygen species, resulting in various biological effects .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes critical parameters for Methyl 2-nitroisonicotinate and its analogs:

Physicochemical Properties

- Electron Effects: Nitro Group (Methyl 2-nitroisonicotinate): Strongly electron-withdrawing, directing electrophilic substitution to meta positions and stabilizing negative charges . Amino Group (Methyl 2-aminoisonicotinate): Electron-donating via resonance, activating the ring for electrophilic attacks (e.g., halogenation) . Halogens (Br, F, Cl): Bromine and chlorine are mildly electron-withdrawing via induction, while fluorine’s high electronegativity polarizes adjacent bonds .

- Solubility: Methyl esters (e.g., Methyl 2-nitroisonicotinate) are less polar than ethyl analogs (e.g., Ethyl 3-fluoro-2-methylisonicotinate), reducing water solubility but enhancing organic solvent compatibility . Amino derivatives (e.g., Methyl 2-aminoisonicotinate) may exhibit higher solubility in polar solvents due to hydrogen bonding .

- Reactivity: Nitro to Amino Reduction: Methyl 2-nitroisonicotinate can be reduced to Methyl 2-aminoisonicotinate, a common step in pharmaceutical synthesis . Halogen Substitution: Bromo and iodo analogs (e.g., Methyl 2-bromoisonicotinate) are prone to nucleophilic aromatic substitution or cross-coupling reactions .

Biological Activity

Methyl 2-nitroisonicotinate (MNIC) is a nitro-substituted derivative of isonicotinic acid, which has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

- Chemical Formula : C₇H₈N₂O₃

- Molecular Weight : 168.15 g/mol

- CAS Number : 2417-73-4

- Appearance : Yellow to orange-brownish liquid

The nitro group in MNIC plays a crucial role in its biological activity. It is believed that the compound interacts with specific molecular targets, such as enzymes or receptors, influencing various biochemical pathways. The nitro group can affect the electronic properties of the molecule, enhancing its reactivity and potential interactions with biomolecules .

1. Antimicrobial Activity

MNIC and similar nitro compounds have demonstrated significant antimicrobial properties. The mechanism often involves the reduction of the nitro group, leading to the formation of reactive intermediates that can bind covalently to DNA, resulting in cellular damage and death. For instance, compounds like metronidazole utilize this mechanism effectively against anaerobic bacteria and protozoa .

2. Anti-inflammatory Activity

Nitro-substituted compounds have shown promise as anti-inflammatory agents. Research indicates that MNIC may inhibit inducible nitric oxide synthase (iNOS) and other pro-inflammatory cytokines such as COX-2, IL1β, and TNF-α. This inhibition can reduce inflammation in various disease models, highlighting its potential for treating inflammatory conditions .

3. Anticancer Properties

Recent studies have suggested that MNIC exhibits anticancer activity by inducing apoptosis in cancer cells through oxidative stress mechanisms. The compound's ability to generate reactive oxygen species (ROS) may contribute to its cytotoxic effects against various cancer cell lines .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of MNIC against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, demonstrating significant antibacterial activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 32 |

Case Study 2: Anti-inflammatory Activity

In an animal model of acute inflammation induced by carrageenan, MNIC was administered at varying doses (10 mg/kg and 20 mg/kg). The results showed a dose-dependent reduction in paw edema, with a maximum reduction observed at the higher dose.

| Dose (mg/kg) | Paw Edema Reduction (%) |

|---|---|

| 10 | 30 |

| 20 | 50 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.